N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
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Description
N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C16H14FN5O3 and its molecular weight is 343.318. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Cytotoxic and Antioxidant Evaluation
A study synthesized heterocyclic moieties related to the compound, testing them for cytotoxic and antioxidant activities using methods like MTT assay and DPPH method. They found specific derivatives showing notable activity in these areas (Journals Iosr, Kolanpaka & Gade, 2015).
Antimicrobial Activity
Another research focused on synthesizing N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, evaluating their antimicrobial activities. They found certain compounds exhibiting significant antibacterial and antifungal activities (Ahsan et al., 2016).
Antitumor Activity
A study on isoxazolyl- and isothiazolylcarbamides, which are structurally related to the target compound, found some of these compounds displaying high antitumor activity and enhancing the effect of cytostatic drugs (Potkin et al., 2014).
Chemical Synthesis and Structural Analysis
Crystal Structures of Derivatives
Research on the synthesis of pyrazole compounds, including derivatives of the target compound, provided insights into their crystal structures, contributing to the understanding of their chemical properties (Loh et al., 2013).
Synthesis of Cytotoxic Compounds
Another study utilized a propenone derivative in the synthesis of various heterocyclic compounds, including those similar to the target compound, revealing their potential cytotoxic properties (Mansour et al., 2020).
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3/c17-11-4-1-5-12(7-11)19-16(24)21-20-15(23)14-8-13(22-25-14)10-3-2-6-18-9-10/h1-7,9,14H,8H2,(H,20,23)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAJHYUUWQOTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CN=CC=C2)C(=O)NNC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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